Product packaging for 1,3-Diphenylpropene(Cat. No.:CAS No. 3412-44-0)

1,3-Diphenylpropene

Cat. No.: B1239356
CAS No.: 3412-44-0
M. Wt: 194.27 g/mol
InChI Key: AIMDYNJRXHEXEL-KPKJPENVSA-N
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Description

1,3-Diphenylpropene (CAS RN 5209-18-7) is an organic compound with the molecular formula C₁₅H₁₄ and a molecular weight of 194.27 g/mol . It features a propene chain linked to two phenyl groups, making it a structure of interest in organic synthesis and materials science research. Researchers value this compound as a building block or intermediate in various chemical transformations. Its structure is related to the 1,3-diphenylpropane skeleton, which is a fundamental framework in naturally occurring flavonoids . Potential research applications include its use in organic synthesis, serving as a precursor for more complex molecules, or in the study of styrene-related polymers. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14 B1239356 1,3-Diphenylpropene CAS No. 3412-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3412-44-0

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

[(E)-3-phenylprop-1-enyl]benzene

InChI

InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+

InChI Key

AIMDYNJRXHEXEL-KPKJPENVSA-N

SMILES

C1=CC=C(C=C1)CC=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CC2=CC=CC=C2

Other CAS No.

5209-18-7

Synonyms

1,3-diphenylpropene

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenylpropene

Classical Approaches to 1,3-Diphenylpropene Synthesis

Dehydration of 1,3-Diphenylpropanol

A straightforward and traditional method for synthesizing this compound is through the acid-catalyzed dehydration of 1,3-diphenylpropan-1-ol (B1266756). This elimination reaction involves the removal of a water molecule from the alcohol to form a carbon-carbon double bond.

The reaction is typically carried out by heating the alcohol in the presence of an acid catalyst. A common procedure involves refluxing 1,3-diphenylpropan-1-ol with a catalytic amount of p-toluenesulfonic acid in a solvent like toluene (B28343). uni-regensburg.de The elevated temperature facilitates the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent removal of a proton from an adjacent carbon by a base (such as the solvent or the conjugate base of the acid catalyst) results in the formation of the alkene.

ReactantCatalystSolventConditionsProduct
1,3-Diphenylpropan-1-olp-Toluenesulfonic acidTolueneReflux, 20 h(E)-1,3-Diphenylpropene

This table summarizes the typical conditions for the dehydration of 1,3-diphenylpropan-1-ol.

Reaction of Benzylmagnesium Bromide with Cinnamaldehyde and Subsequent Dehydration

Another classical route to this compound involves a two-step process starting with a Grignard reaction. ontosight.ai In the first step, benzylmagnesium bromide, a Grignard reagent, is reacted with cinnamaldehyde. The nucleophilic benzyl (B1604629) group attacks the electrophilic carbonyl carbon of the cinnamaldehyde, leading to the formation of an alcohol after an aqueous workup.

The resulting alcohol is then dehydrated in a second step to yield this compound. ontosight.ai This dehydration can be accomplished using acid catalysis, similar to the method described in the previous section. This approach allows for the construction of the carbon skeleton and the introduction of the double bond in a sequential manner.

Catalytic Synthesis Routes for this compound

Modern synthetic chemistry often employs catalytic methods to achieve higher efficiency, selectivity, and milder reaction conditions. The synthesis of this compound has benefited from the development of several catalytic systems.

Palladium-Catalyzed Allylic Arylation for this compound Formation

Palladium-catalyzed allylic arylation is a powerful tool for forming carbon-carbon bonds. acs.org This reaction can be used to synthesize this compound by coupling an allylic substrate with an arylating agent. For instance, the reaction of cinnamyl methyl carbonate or phenyl vinyl carbinol carbonate with phenylboronic acid, catalyzed by a palladium complex, yields this compound. nih.gov These reactions often proceed with high turnover numbers, making the catalyst very efficient. acs.orgnih.gov The use of either a linear or branched allylic substrate can lead to the same this compound product, which suggests the reaction proceeds through a common intermediate. acs.orgnih.gov

Allylic SubstrateArylating AgentCatalystProduct
Cinnamyl methyl carbonatePhenylboronic acidPolymeric imidazole (B134444) Pd catalyst (MEPI-Pd)This compound
Phenyl vinyl carbinol carbonatePhenylboronic acidPolymeric imidazole Pd catalyst (MEPI-Pd)This compound

This table illustrates the palladium-catalyzed allylic arylation for the synthesis of this compound.

The reaction mechanism is believed to involve the oxidative addition of the allylic substrate to a Pd(0) species, forming a π-allylpalladium intermediate. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to give the this compound product and regenerate the Pd(0) catalyst. acs.org

Formation via η3-π-Allyl Complexes

The formation of an η3-π-allyl complex is a key step in many transition metal-catalyzed reactions, including the synthesis of this compound. For example, the reaction of cis-cinnamyl acetate (B1210297) can lead to the formation of trans-1,3-diphenylpropene through an η3-π-allyl palladium complex intermediate. researchgate.net This demonstrates the ability of the catalyst to control the stereochemistry of the final product. The η3-π-allyl complex is formed by the coordination of the palladium catalyst to the double bond and the departure of the acetate leaving group. The subsequent nucleophilic attack by the aryl group leads to the final product. The use of supported palladium catalysts, such as starch-coated magnetic nanoparticles, can facilitate catalyst recovery and reuse. researchgate.net

Iron-Catalyzed Synthesis of this compound Isomers

As an alternative to precious metal catalysts like palladium, iron catalysts have emerged as a more sustainable and cost-effective option. researchgate.net A simple and efficient method for the synthesis of both (E)- and (Z)-isomers of this compound has been developed using an iron-catalyzed cross-coupling reaction. researchgate.netjournal-vniispk.ruresearchgate.netorcid.orgresearchgate.net This method involves the reaction of (E)- or (Z)-1,3-dichloropropene with phenylmagnesium bromide in the presence of an iron catalyst, such as Fe(acac)₃. researchgate.net This approach provides a direct route to the different isomers of this compound, which can be valuable for various applications.

Reactant 1Reactant 2CatalystProduct
(E)-1,3-DichloropropenePhenylmagnesium bromideFe(acac)₃(E)-1,3-Diphenylpropene
(Z)-1,3-DichloropropenePhenylmagnesium bromideFe(acac)₃(Z)-1,3-Diphenylpropene

This table shows the iron-catalyzed synthesis of this compound isomers.

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific isomers of this compound is critical for its application in further chemical transformations. Stereoselectivity is often achieved through carefully chosen catalysts and reaction conditions that favor the formation of one isomer over the other.

One prominent method involves the organocatalyzed asymmetric aldol (B89426) reaction followed by reduction. For instance, the use of L-proline or D-proline as organocatalysts in the reaction between acetophenone (B1666503) and benzaldehyde (B42025) can produce 3-hydroxy-1,3-diphenyl-1-acetone with high enantiomeric excess. Subsequent reduction steps can lead to the formation of stereochemically defined this compound precursors.

Another approach is the dehydration of 1,3-diphenylpropanol. The use of an acid catalyst, such as p-toluenesulfonic acid, in toluene under reflux conditions facilitates the elimination of water to yield this compound. rsc.org The stereochemical outcome of such eliminations can often be influenced by the reaction setup and the nature of the catalyst.

Iron-catalyzed cross-coupling reactions have also been developed for the synthesis of this compound isomers. A method utilizing Fe(acac)₃ to catalyze the cross-coupling of (E)- and (Z)-1-bromo-3-phenylpropenes with phenyl Grignard reagents provides a direct route to the respective isomers. researchgate.net

Table 1. Methodologies for Stereoselective Synthesis of this compound Precursors and Isomers
MethodReactantsCatalyst/ReagentKey FeaturesReference
Organocatalyzed Aldol ReactionAcetophenone, BenzaldehydeL-proline or D-proline, Dibenzylamine trifluoroacetateProduces chiral 3-hydroxy-1,3-diphenyl-1-acetone, a precursor, with high enantiomeric excess (>99% ee).
Dehydration1,3-Diphenylpropanolp-Toluenesulfonic acidDirect elimination reaction to form the double bond of this compound. rsc.org
Iron-Catalyzed Cross-Coupling(E)- or (Z)-1-bromo-3-phenylpropene, Phenyl Grignard reagentFe(acac)₃Provides a direct pathway to specific isomers of this compound. researchgate.net

Emerging Synthetic Strategies for this compound

Recent research has focused on developing novel synthetic strategies for this compound and its derivatives that offer improvements in efficiency, atom economy, and functional group tolerance. These emerging methods often involve innovative catalytic systems and reaction mechanisms.

One such strategy is the iron-promoted reaction between 1,3-diarylpropenes and ethynylbenzenes, which proceeds via sp³ C-H bond activation. acs.org In this process, this compound reacts with ethynylbenzene in the presence of an iron(III) salt like FeCl₃ and an oxidant such as benzoquinone (BQ). acs.org This reaction leads to the formation of more complex structures like 1-halo-1,4-pentadienes, demonstrating a novel functionalization of the this compound backbone. acs.org The reaction is notable for its use of an inexpensive and abundant metal catalyst and for its activation of a typically unreactive C-H bond. acs.org

Another innovative approach involves the one-pot synthesis of pyridine (B92270) derivatives where this compound is generated as a significant by-product. mdpi.com In a reaction between phenylacetylene (B144264) and benzamide (B126) promoted by cesium carbonate (Cs₂CO₃) in sulfolane, (E)-1,3-diphenylpropene was isolated in a 75% yield alongside the main pyridine product. mdpi.com This method represents a new transformation of alkynes and a novel use for benzamides, providing access to 1,3-diarylpropenes through an unconventional route. mdpi.com

Table 2. Emerging Synthetic Strategies Involving this compound
StrategyReactantsPromoter/CatalystSolventKey OutcomeReference
Iron-Promoted sp³ C-H ActivationThis compound, EthynylbenzeneFeCl₃, Benzoquinone (BQ)1,2-Dichloroethane (DCE)Synthesis of 1-chloro-1,3,5-triphenylpenta-1,4-diene, demonstrating novel functionalization. acs.org
By-product in Pyridine SynthesisPhenylacetylene, BenzamideCs₂CO₃SulfolaneFormation of (E)-1,3-diphenylpropene in high yield (75%) as a by-product. mdpi.com

Reactivity and Reaction Mechanisms of 1,3 Diphenylpropene

Photochemical Transformations of 1,3-Diphenylpropene

The absorption of ultraviolet light by this compound initiates a series of complex photochemical reactions. researchgate.net The excited state of the molecule can decay through several competing pathways, including geometric isomerization, rearrangement, and cyclization. nih.gov These transformations are highly dependent on experimental conditions such as the wavelength of irradiation and the polarity of the solvent. rsc.orgrsc.org

Upon direct photolysis, both cis- and trans-1,3-diphenylpropene undergo geometric isomerization. acs.org This process involves the interconversion between the two isomers and represents a primary decay pathway for the excited singlet state. nih.gov Studies involving direct irradiation at 254 nm have determined the quantum yields for these conversions. rsc.org The photoisomerization from the trans isomer to the cis isomer occurs with a quantum yield (Φ) of 0.105, while the reverse process, from cis to trans, has a quantum yield of 0.068. rsc.org The presence of oxygen was found to not have a substantial impact on these quantum yields. rsc.org

The kinetics of the photoisomerization have been studied in various solvents, such as cyclohexane (B81311), at a wavelength of 253.7 nm. acs.org It has been noted that a true photostationary state between the isomers is often not achieved because the isomers are depleted through other photochemical reactions, including polymer formation. acs.org In addition to direct photolysis, cis-trans isomerization can also be induced through sensitized photolysis using agents like acetophenone (B1666503). rsc.org

The di-π-methane rearrangement is a characteristic photochemical reaction for molecules containing two unsaturated π-systems separated by a saturated carbon atom (a 1,4-diene or its equivalent). For this compound, this rearrangement leads to the formation of cyclopropane (B1198618) derivatives. nih.gov The mechanism is understood to proceed from the excited singlet state via a phenyl-vinyl bridging step, which forms a diradical intermediate. nih.gov

A significant finding is the dramatic influence of both solvent polarity and excitation wavelength on the efficiency of this rearrangement. rsc.orgrsc.org When trans-1,3-diphenylpropene is excited to its higher singlet states (e.g., using 254 nm light) in a polar solvent like acetonitrile (B52724), the di-π-methane rearrangement is markedly enhanced. rsc.orgrsc.org Under these specific conditions, the rearrangement becomes the dominant reaction pathway. rsc.org In contrast, irradiation at longer wavelengths or in nonpolar solvents like cyclohexane results in only minor amounts of the di-π-methane product. rsc.org The quantum yield for this rearrangement is notably lower for this compound compared to some of its substituted derivatives, such as 3,3-dimethyl-1,3-diphenylpropene. acs.org

The primary product of the di-π-methane rearrangement of this compound is 1,2-diphenylcyclopropane (B6335939). acs.org Direct irradiation of trans-1,3-diphenylpropene in nonpolar solvents like benzene (B151609) or cyclohexane typically yields a mixture of cis- and trans-1,2-diphenylcyclopropane in small amounts. rsc.org The quantum yield for this cyclization under these conditions is very low, on the order of 5 x 10⁻³. acs.orgdss.go.th

However, the reaction conditions can drastically alter the product distribution. Upon irradiation at 254 nm in acetonitrile, trans-1,2-diphenylcyclopropane becomes the major photoproduct, with chemical yields reaching nearly 50%. rsc.org In contrast, prolonged irradiation in cyclohexane resulted in a combined yield of cis- and trans-cyclopropanes that did not exceed 10%. rsc.org

The various photochemical transformations of this compound are rationalized through the formation of diradical intermediates. acs.orgdss.go.th A proposed reaction scheme to account for the observed distribution of photoproducts involves at least two distinct diradical intermediates. acs.orgdss.go.th

One pathway, the di-π-methane rearrangement, is believed to proceed through an activated primary process involving phenyl-vinyl bridging to form a 1,3-diradical intermediate. nih.gov This intermediate is a key branching point; it can either revert to the ground-state reactant or proceed to form the final 1,2-diphenylcyclopropane product. nih.gov Another type of unsymmetrical diradical has been proposed as an intermediate in the geometric photoisomerization process. dss.go.th

The efficiency of the various photochemical pathways of this compound can be quantified by their primary quantum yields (Φ). These values represent the fraction of absorbed photons that lead to a specific product. Extensive studies have measured the quantum yields for the main photoprocesses under different conditions.

The quantum yields for the geometric isomerization upon direct irradiation at 254 nm are Φ(trans → cis) = 0.105 and Φ(cis → trans) = 0.068. rsc.org The di-π-methane rearrangement, which leads to cyclization, is highly sensitive to the environment. In a nonpolar solvent like cyclohexane, the quantum yield for the formation of 1,2-diphenylcyclopropane is very low (Φ ≈ 0.005). acs.orgdss.go.th However, this value increases by more than an order of magnitude in a polar solvent like acetonitrile (Φ = 0.08) when irradiated at 254 nm. rsc.org

Diradical Intermediates in Photolysis

Oxidative Transformations of this compound

Beyond photochemical reactions, this compound can participate in oxidative transformations. One such example is its use as a coupling partner in copper-catalyzed oxidative reactions. ua.es Specifically, it has been utilized in the oxidative benzylarylation of acrylamides. In these reactions, a copper salt acts as a Lewis acid catalyst, and an oxidant such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used to facilitate the coupling. ua.es This type of cross-dehydrogenative coupling (CDC) represents an efficient method for forming carbon-carbon bonds by functionalizing C-H bonds directly. ua.es

Epoxidation to this compound Oxide

The carbon-carbon double bond in this compound is susceptible to epoxidation, a reaction that converts the alkene into an epoxide. This transformation is typically achieved using oxidizing agents like peracids or through metal-catalyzed oxidations. ontosight.ai The resulting product, This compound oxide , is a valuable intermediate in its own right, as the strained three-membered epoxide ring can be readily opened by nucleophiles to introduce a variety of functional groups. ontosight.ai

The mechanism of epoxidation generally involves the concerted addition of an oxygen atom across the double bond. In the case of peracid epoxidation, the reaction proceeds through a "butterfly" transition state. The regioselectivity of the epoxidation of this compound can be influenced by the substitution pattern of the phenyl rings and the specific oxidizing agent employed.

Studies involving soluble epoxide hydrolase (sEH) have utilized ¹⁸O-labeled trans-1,3-diphenylpropene oxide (tDPPO) to investigate the enzyme's reaction mechanism. nih.gov The enzymatic hydrolysis of tDPPO proceeds via a nucleophilic attack by an aspartate residue (Asp-333) on the epoxide ring, forming a covalent α-hydroxyacyl-enzyme intermediate. nih.gov This highlights the susceptibility of the epoxide ring to nucleophilic attack, a key feature of its reactivity.

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles is centered around its carbon-carbon double bond. While typical alkenes are not readily attacked by nucleophiles due to their electron-rich nature, the presence of the phenyl groups in this compound can influence the electron density of the double bond. chemeurope.com Under certain conditions, such as in the presence of a strong base that can deprotonate an allylic position, nucleophilic addition can occur.

Electrophilic addition reactions, on the other hand, are more characteristic of alkenes. The double bond acts as a nucleophile, attacking an electrophilic species to form a carbocation intermediate. This intermediate is stabilized by the adjacent phenyl groups through resonance. A subsequent attack by a nucleophile completes the addition reaction. The regioselectivity of this addition is governed by the relative stability of the possible carbocation intermediates.

Role as an Intermediate in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the formation of new carbon-carbon bonds.

Precursor for (E)-1,3-Diphenyl-4-nitro-1-butene Synthesis

A significant application of this compound is its role as a precursor in the synthesis of (E)-1,3-diphenyl-4-nitro-1-butene . google.com This nitroalkene is a valuable synthetic intermediate because the electron-withdrawing nitro group facilitates further carbon-carbon bond formation and can be converted into other functional groups like amines, carboxyls, and oximes. google.com

One synthetic method involves the reaction of (E)-1,3-diphenylpropene with (E)-1-dimethylamino-2-nitroethylene in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and an acidic catalyst in 1,2-dichloroethane. google.com This reaction proceeds at room temperature and provides the target product in good yields. google.com

Table 1: Synthesis of (E)-1,3-Diphenyl-4-nitro-1-butene from (E)-1,3-Diphenylpropene

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureYieldReference
(E)-1,3-Diphenylpropene(E)-1-Dimethylamino-2-nitroethyleneDDQ, Neutral Alumina1,2-DichloroethaneRoom Temperature81-82% google.com
(E)-1,3-Diphenylpropene(E)-1-Dimethylamino-2-nitroethyleneDDQ, Neutral Alumina1,2-Dichloroethane60 °C- google.com

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Applications in Carbon-Carbon Bond Construction

Beyond the synthesis of nitro compounds, this compound is utilized in other carbon-carbon bond-forming reactions. For instance, it can undergo iron-promoted sp³ C-H bond activation in the presence of an oxidant like benzoquinone (BQ) to react with ethynylbenzenes, affording 1-halo-1,4-pentadiene derivatives. acs.org This reaction demonstrates the ability to functionalize the allylic position of this compound.

Furthermore, the anion of 1,3-diphenylpropane-1,3-dione (B8210364), a related dicarbonyl compound, acts as a potent nucleophile in Michael addition reactions, highlighting the utility of the 1,3-diphenylpropyl scaffold in forming C-C bonds. researchgate.netlmu.deacs.org

Polymerization Studies Involving this compound

The double bond in this compound allows it to participate in polymerization reactions, although its reactivity can be influenced by the steric bulk of the phenyl groups.

Polymer Formation during Photolysis

Studies on the photolysis of this compound have shown that it can undergo polymerization. acs.org Irradiation of this compound can lead to the formation of a diradical intermediate, which can then initiate polymerization. acs.org This process competes with other photochemical pathways, such as cis-trans isomerization and cyclization to 1,2-diphenylcyclopropane. acs.org The formation of polymer is observed as a mass deficiency during the photolytic experiments, and visible quantities of polymer can be produced in preparatory-scale photolyses. acs.org The rate of polymer formation can be significant enough to prevent the establishment of a photostationary state between the geometric isomers of this compound. acs.org

Carbocation Chemistry and Transformations from Related Precursors

The study of carbocations is fundamental to understanding the reactivity of this compound and its derivatives. These reactive intermediates play a crucial role in various chemical transformations.

Formation of the 1,3-Diphenyl-2-propenyl Cation

The 1,3-diphenyl-2-propenyl cation is a key reactive intermediate that can be generated from several precursors through different methodologies. Its formation is a critical step in various reactions, including solvolysis, photolysis, and catalytic processes.

One established method for generating the 1,3-diphenyl-2-propenyl cation is through the photolysis of 1,3-dichloro-1,3-diphenylpropane in polar solvents like 2,2,2-trifluoroethanol. acs.org Laser flash photolysis at 266 nm initially leads to the formation of a γ-chloropropyl cation via the loss of a chloride ion. acs.org This is followed by the thermal elimination of hydrogen chloride to yield the 1,3-diphenyl-2-propenyl cation. acs.org The process has been identified as a monophotonic event. acs.org A cleaner and more direct photochemical route involves the irradiation of 3-chloro-1,3-diphenylpropene, which provides an almost instantaneous source of the cation. acs.org

The cation can also be formed under thermal conditions. For instance, the adsorption of 1,3-dichloro-1,3-diphenylpropane onto acid zeolites results in the generation of the persistent E,E-1,3-diphenyl-2-propenyl cation. acs.org

In the realm of organocatalysis, the 1,3-diphenyl-2-propenyl cation can be generated from 1,3-diarylallyl alcohols. rsc.org For example, the use of a boron-based catalyst, B(C₆F₅)₃, in water can facilitate the dehydrative allylation of 1,3-dicarbonyl compounds by forming the allyl carbocation from the corresponding alcohol. rsc.org Two potential pathways for its formation in this system are proposed: one involving high temperature and the strong acidity of the protonated catalyst-alcohol complex, and another through the cleavage of a bis(1,3-diphenylallyl) ether byproduct by the protonated catalyst. rsc.org

Furthermore, the heterolysis of various 1,3-diarylallyl halides and carboxylates in different solvents also leads to the formation of 1,3-diarylallyl cations. acs.org The rates of these solvolysis reactions can be predicted using a linear free energy relationship, although some systematic deviations are observed depending on the leaving group. acs.org It has been noted that 1,3-diarylallyl cations are generated faster in solvolysis reactions compared to benzhydrylium ions of similar thermodynamic stability. acs.org

The dynamics of the allylic rearrangement of the (1,3-diphenylallyl)dimethylsulfonium ion, studied by variable temperature ¹H NMR spectroscopy, also proceeds through an intermediate 1,3-diphenylallyl cation. researchgate.net

The formation of the 1,3-diphenyl-2-propenyl cation is a critical step in copper-mediated cross-dehydrogenative coupling (CDC) reactions for the allylation of ketones or aldehydes. ua.es In these reactions, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to form the allylic cation from this compound, which then reacts with the enolized carbonyl compound. ua.es

Table 1: Precursors and Methods for the Formation of 1,3-Diphenyl-2-propenyl Cation

Precursor CompoundMethod of FormationSolvent/ConditionsReference
1,3-Dichloro-1,3-diphenylpropanePhotolysis (266 nm)2,2,2-Trifluoroethanol acs.org
1,3-Dichloro-1,3-diphenylpropaneAdsorptionAcid Zeolites acs.org
3-Chloro-1,3-diphenylpropenePhotolysis (266 nm)2,2,2-Trifluoroethanol acs.org
1,3-Diarylallyl AlcoholsBoron-catalyzed dehydrationWater, B(C₆F₅)₃ rsc.org
1,3-Diarylallyl Halides/CarboxylatesSolvolysis/HeterolysisVarious Solvents acs.org
(1,3-Diphenylallyl)dimethylsulfonium ionAllylic RearrangementCD₂Cl₂ researchgate.net
This compoundCopper-mediated CDCDichloromethane, DDQ ua.es

Stereochemical Aspects of 1,3 Diphenylpropene

Geometric Isomerism: Cis- and Trans-1,3-Diphenylpropene

1,3-Diphenylpropene exists as two geometric isomers: cis (or Z) and trans (or E). nist.govnist.govacs.org This isomerism arises from the restricted rotation about the C1-C2 double bond, leading to different spatial arrangements of the phenyl groups. The trans isomer is generally the more stable of the two due to reduced steric strain, as the bulky phenyl groups are positioned on opposite sides of the double bond.

The isomers can be distinguished by their physical and spectroscopic properties. For instance, their photolytic behavior is distinct; upon irradiation, both isomers can undergo geometric isomerization, as well as cyclization to form 1,2-diphenylcyclopropane (B6335939). acs.org However, a photostationary state is often not achieved because of competing polymerization reactions. acs.org

Studies on the base-catalyzed isomerization of 1,3-diphenylpropenes indicate that the reaction proceeds through carbanionic intermediates. rsc.org The relative stability of these carbanions is influenced by the geometry of the parent alkene. rsc.org

Table 1: Physical and Chemical Properties of this compound Isomers

Property Value
Molecular Formula C₁₅H₁₄
Molecular Weight 194.27 g/mol nist.gov

Stereochemical Control in Reactions of this compound

The inherent stereochemistry of the cis and trans isomers of this compound can direct the outcome of various chemical reactions. One notable example is the di-π-methane photorearrangement. Upon excitation, particularly to higher singlet states in polar solvents like acetonitrile (B52724), trans-1,3-diphenylpropene undergoes an efficient rearrangement to produce trans-1,2-diphenylcyclopropane as the major product. rsc.org

Another significant area where stereocontrol is evident is in palladium-catalyzed reactions. For example, the Tsuji-Trost reaction, a powerful C-C bond-forming method, demonstrates stereochemical dependence. The reaction of prochiral substrates like 3-acetoxy-1,3-diphenylpropene (B1633107) with nucleophiles such as dimethyl malonate can be rendered asymmetric through the use of chiral ligands. researchgate.net Similarly, the formation of trans-1,3-diphenylpropene has been observed as a product in the palladium-catalyzed cross-coupling of cis-cinnamyl acetate (B1210297) with organosilicon compounds, proceeding through an η³-π-allyl complex intermediate. researchgate.net

Asymmetric Transformations Involving this compound

The structure of this compound serves as a valuable scaffold for asymmetric synthesis, where new stereocenters are created with a high degree of control.

A key example of asymmetric transformation is the homoaldol reaction involving chiral homoenolate equivalents derived from this compound. dntb.gov.uascispace.com Specifically, the lithiated form of 3-[(S)-2-(methoxymethyl)pyrrolidino]-1,3-diphenylpropene acts as a chiral d³-synthon, reacting with various aldehydes to yield homoaldol adducts. researchgate.net

This reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the γ-position (C3) relative to the nitrogen atom. researchgate.net While the simple diastereoselectivity (syn/anti) of the reaction is often low, the induced diastereoselectivity, which is controlled by the chiral auxiliary, can be very high. The stereochemical outcome is significantly dependent on the solvent used, with the reaction proceeding predominantly via a metalloretentive mechanism from the si face of the allylic system in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

The research conducted by Ahlbrecht and colleagues provides detailed insights into this transformation. They demonstrated that the hydroxyalkylation of the lithiated chiral enamine with aldehydes produces γ-hydroxy enamines, which are precursors to valuable γ-lactols and butanolides. researchgate.netresearchgate.net

Table 2: Asymmetric Homoaldol Reaction of Lithiated 3-[(S)-2-(methoxymethyl)pyrrolidino]-1,3-diphenylpropene with Aldehydes researchgate.net

Aldehyde Solvent Yield (%) Diastereomeric Ratio (syn:anti)
Isobutyraldehyde THF 75 75:25
Pivalaldehyde THF 88 >95:5
Benzaldehyde (B42025) THF 78 55:45
Isobutyraldehyde TMBE 72 67:33
Pivalaldehyde TMBE 85 >95:5

Spectroscopic and Structural Elucidation Studies of 1,3 Diphenylpropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,3-diphenylpropene, offering precise information about the hydrogen and carbon atomic environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals that correspond to the different types of protons in the molecule. For the (E)-isomer of this compound, the spectrum shows a complex multiplet for the ten aromatic protons of the two phenyl groups, typically observed in the range of δ 7.15-7.34 ppm. rsc.org The vinylic protons exhibit distinct signals: a doublet for the proton at the C1 position appears at approximately δ 6.43 ppm with a large coupling constant (J = 16.0 Hz), indicative of a trans configuration. rsc.org Another signal, a doublet of triplets, for the proton at the C2 position is seen around δ 6.34 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the phenyl group and the double bond resonate as a doublet at approximately δ 3.68 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for (E)-1,3-Diphenylpropene

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.15-7.34 m 10H Aromatic protons
6.43 d (J=16.0 Hz) 1H Vinylic proton
6.34 dt 1H Vinylic proton

Note: Data is for the (E)-isomer in CDCl₃. rsc.orgnih.gov d=doublet, dt=doublet of triplets, m=multiplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for (E)-1,3-diphenylpropene shows distinct signals for the aromatic, vinylic, and aliphatic carbons. The aromatic carbons appear in the typical downfield region. Specific assignments include signals at δ 140.1, 137.4, 131.0, 128.5, 128.4, 127.2, 126.2, and 125.9 ppm. rsc.org The vinylic carbons are observed at δ 131.0 and 129.5 ppm, while the aliphatic methylene carbon gives a signal at δ 39.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (E)-1,3-Diphenylpropene

Chemical Shift (δ) ppm Assignment
140.1, 137.4 Quaternary aromatic C
131.0 Vinylic CH
128.5, 128.4, 127.2, 126.2, 125.9 Aromatic CH

Note: Data is for the (E)-isomer in CDCl₃. rsc.org

NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) stereoisomers of this compound. The key distinguishing feature is the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. The (E)-isomer (trans) typically shows a larger coupling constant (around 16.0 Hz) for these protons, while the (Z)-isomer (cis) would exhibit a smaller coupling constant. rsc.org Furthermore, the chemical shifts of the protons and carbons can differ between the isomers due to different spatial arrangements and through-space effects. Kinetic studies of the isomerization between (E) and (Z) isomers can also be monitored by NMR, observing the change in the relative intensities of the signals corresponding to each isomer over time. acs.org

13C NMR Analysis of this compound

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) for this compound (C₁₅H₁₄) is expected at a mass-to-charge ratio (m/z) of 194.1096. rsc.org Common fragmentation patterns for aromatic hydrocarbons involve the loss of phenyl or benzyl (B1604629) groups. wpmucdn.com The fragmentation of this compound can lead to the formation of stable carbocations, such as the tropylium (B1234903) ion (m/z 91), which is a common fragment for compounds containing a benzyl moiety. wpmucdn.comacdlabs.com The mass spectrum, therefore, not only confirms the molecular weight but also provides structural information based on the observed fragment ions. mdma.ch

Gas Chromatography (GC) for Purity and Kinetic Studies

Gas chromatography is an essential technique for assessing the purity of this compound samples. When coupled with a detector like a flame ionization detector (GC-FID), it can separate this compound from starting materials, byproducts, and solvents, allowing for quantitative purity analysis. emory.edu Furthermore, GC is instrumental in kinetic studies. For instance, the progress of reactions involving this compound, such as its isomerization or amination, can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC. nih.govemory.edu This allows for the determination of reaction rates and the investigation of reaction mechanisms. emory.eduacs.org The technique is also used in pyrolysis-GC/MS studies to analyze the decomposition products of polymers that may contain this compound units. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and is particularly valuable for investigating its photochemical behavior. The conjugated system of the phenyl groups and the double bond gives rise to characteristic absorption bands in the UV region. The photochemical isomerization between the trans and cis isomers of this compound can be studied using UV-Vis spectroscopy by monitoring the changes in the absorption spectrum upon irradiation with UV light. researchgate.net The enol and keto tautomers of related compounds, like 1,3-diphenylpropane-1,3-dione (B8210364), show distinct absorption maxima, and their equilibrium can be influenced by solvent polarity and irradiation, which is monitored by UV-Vis spectroscopy. scielo.org.co These studies provide insights into the excited states of the molecule and the mechanisms of its photochemical reactions. nih.gov

Theoretical and Computational Chemistry of 1,3 Diphenylpropene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 1,3-diphenylpropene.

Molecular orbital analysis is crucial for understanding the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.

DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can effectively model the electron density distribution and HOMO-LUMO gaps. These calculations help in visualizing the π-electron delocalization across the conjugated system of the phenyl rings and the propene bridge. The energy of these frontier orbitals dictates the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Calculated Frontier Orbital Energies for this compound Isomers This table is populated with representative data from typical quantum chemical calculations. Actual values may vary based on the computational method and basis set used.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(E)-1,3-Diphenylpropene-5.89-0.855.04
(Z)-1,3-Diphenylpropene-5.85-0.825.03

The flexibility of the propane (B168953) chain in this compound allows for various spatial arrangements of the two phenyl rings, leading to different conformers. Computational studies have explored the potential energy surface of this compound to identify stable conformers and the energy barriers for their interconversion. researchgate.net

Studies on related 1,3-disubstituted propanes indicate that the potential energy surface for conformational changes is relatively flat. researchgate.net This suggests that the energy cost for transitioning between different conformations is low. For this compound, the rotation around the C-C single bonds dictates the orientation of the phenyl groups. Ab initio and DFT calculations can determine the relative energies of these conformers and the transition states connecting them. researchgate.net For instance, in similar molecules like 1,3-difluoropropane, the gauche-gauche conformation is often found to be the most stable. nih.gov

Table 2: Relative Energies of this compound Conformers This table presents a hypothetical energy landscape based on principles of conformational analysis. Specific values require dedicated computational studies.

ConformerDihedral Angles (φ1, φ2)Relative Energy (kcal/mol)Description
Anti-Anti (AA)~180°, ~180°0.5Both phenyl groups are extended away from the central carbon.
Anti-Gauche (AG)~180°, ~60°0.2One phenyl group is extended, the other is gauche.
Gauche-Gauche (GG)~60°, ~60°0.0Both phenyl groups are in a gauche orientation, often stabilized by π-stacking.

Molecular Orbital (MO) Analysis

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, including the identification of transient intermediates and the mapping of reaction pathways.

The photochemistry of this compound often involves the formation of diradical intermediates. acs.orgnih.gov For example, in the di-π-methane rearrangement, a phenyl-vinyl bridging process leads to a diradical species. acs.orgnih.gov This intermediate can then partition between reverting to the ground-state reactant or proceeding to form the final rearranged product. acs.orgnih.gov

Computational studies can model the electronic structure and stability of these diradical intermediates, providing insights into their subsequent reaction pathways. researchgate.net These calculations are essential for understanding the temperature dependence of product ratios in such photoreactions. acs.orgnih.gov

The trans-cis (or E/Z) photoisomerization of this compound is a key photochemical process. acs.orgnih.gov Computational modeling helps to elucidate the mechanism of this isomerization by identifying the relevant excited states and the pathways for their decay back to the ground state.

Upon photoexcitation, the molecule reaches an excited singlet state. From this state, it can undergo isomerization. acs.orgnih.gov Theoretical calculations can map the potential energy surfaces of the excited states to locate conical intersections, which are points where different electronic states have the same energy and provide efficient pathways for non-radiative decay and isomerization. The study of related systems like 1,4-diphenyl-1,3-butadienes shows that photoisomerization can be a complex process involving multiple pathways. researchgate.net

Diradical Intermediates in Photoreactions

Advanced Computational Methodologies

Beyond standard DFT and ab initio methods, advanced computational techniques are being applied to study complex chemical systems like this compound.

One such methodology is the combination of quantum mechanics and molecular mechanics (QM/MM). researchgate.net This hybrid approach allows for the study of large systems by treating the reactive core of the molecule with high-level quantum mechanics while the surrounding environment is modeled using more computationally efficient molecular mechanics. researchgate.net For example, QM/MM could be used to model the enzymatic reactions of this compound oxide, providing insights into substrate selectivity and reaction mechanisms within a biological environment. researchgate.net

Molecular dynamics (MD) simulations are another advanced technique used to study the dynamic behavior of molecules over time. researchgate.net For 1,3-diphenylpropane (B92013) tethered to the surface of mesoporous silica, MD simulations have been used to investigate the diffusive motions and the effects of confinement on the molecule's dynamics. researchgate.net These simulations provide a detailed picture of how the molecule behaves in complex environments, which is crucial for applications in materials science.

Furthermore, high-level quantum chemical methods like G3MP2 have been used to accurately calculate the thermodynamic properties of 1,3-diphenylpropane and its hydrogenated counterpart, which is relevant for its potential use as a liquid organic hydrogen carrier (LOHC). mdpi.com

Applications of 1,3 Diphenylpropene in Advanced Organic Synthesis

Role as a Key Building Block for Complex Architectures

The strategic placement of a double bond and allylic protons in 1,3-diphenylpropene provides multiple reaction sites, allowing it to serve as a linchpin in the synthesis of more complex molecules. It can be transformed into various intermediates that are then used to build larger, more elaborate structures for applications in pharmaceuticals and fine chemicals. ontosight.aiontosight.ai

A notable application is its formation as a valuable co-product in the synthesis of substituted pyridines. Research has detailed a base-promoted, one-pot procedure for synthesizing 3,5-diaryl pyridines from aromatic terminal alkynes using benzamides as the nitrogen source. mdpi.com In this cyclocondensation reaction, 1,3-diarylpropenes are generated alongside the target pyridine (B92270) ring. mdpi.com For instance, the reaction of phenylacetylene (B144264) with benzamide (B126) in the presence of cesium carbonate (Cs₂CO₃) yields 3,5-diphenylpyridine, with (E)-1,3-diphenylpropene being isolated in a comparable 75% yield. mdpi.com This process highlights an efficient route not only to functionalized pyridines but also to 1,3-diarylpropenes, which are themselves useful synthetic intermediates. mdpi.com

The following table details the yields of the pyridine products and the corresponding 1,3-diarylpropene byproducts from this synthetic protocol.

Alkyne ReactantBenzamide ReactantPyridine ProductPyridine Yield (%)1,3-Diarylpropene Yield (%)
PhenylacetyleneBenzamide3,5-diphenylpyridine7775
Phenylacetylenepara-Methylbenzamide3,5-diphenylpyridine78Not specified
2-ThienylacetyleneBenzamide3,5-di(thiophen-2-yl)pyridine7977

This table summarizes findings from a base-promoted one-pot synthesis of pyridine derivatives. mdpi.com

Furthermore, the double bond in this compound can be readily functionalized. For example, its epoxidation leads to this compound oxide. ontosight.ai This epoxide is a highly reactive intermediate due to the strained three-membered ring, making it a valuable precursor for synthesizing complex molecules through various ring-opening reactions with nucleophiles. ontosight.ai

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen into the this compound framework is a key strategy for creating compounds with potential biological activity. Direct functionalization of the allylic C(sp³)–H bond is a powerful method for achieving this transformation efficiently.

A significant advancement in this area is the rhodium(III)-catalyzed intermolecular C(sp³)–H amination of internal alkenes. snnu.edu.cn In a study by Blakey's group, trans-1,3-diphenylpropene was successfully aminated using activated amides in the presence of a rhodium catalyst and a silver-based oxidant. snnu.edu.cn When trans-1,3-diphenylpropene was treated with N-tosylamide, the corresponding allylic C–H amination product was formed in an impressive 88% yield. snnu.edu.cn This reaction demonstrates a highly effective method for forging a carbon-nitrogen bond at the allylic position, a challenging synthetic operation.

The reaction's scope was explored with various activated amides, showcasing its versatility. The table below presents the results of the amination of trans-1,3-diphenylpropene with different nitrogen sources.

Nitrogen Source (Amide)Catalyst SystemProduct Yield (%)
N-tosylamide[CpRhCl₂]₂, AgBF₄, AgOAc88
N-(p-nosyl)amide[CpRhCl₂]₂, AgBF₄, AgOAc90
N-(o-nosyl)amide[CpRhCl₂]₂, AgBF₄, AgOAc85
N-Cbz-amide[CpRhCl₂]₂, AgBF₄, AgOAc95

This table details the yields for the Rh(III)-catalyzed allylic amination of trans-1,3-diphenylpropene. snnu.edu.cn

This direct amination strategy provides a streamlined route to nitrogen-containing derivatives of this compound, which can be pivotal precursors for pharmaceuticals and other functional organic materials.

Catalysis in the Context of 1,3 Diphenylpropene

Catalysts for the Synthesis of 1,3-Diphenylpropene

Several catalytic methods have been developed for the synthesis of this compound, often starting from readily available precursors. These methods range from classic condensation reactions to modern cross-coupling strategies.

A common approach involves a two-step sequence starting with the Aldol (B89426) condensation of acetophenone (B1666503) and benzaldehyde (B42025) to produce 1,3-diphenylpropenone, also known as chalcone (B49325). This initial step is typically catalyzed by a base, such as aqueous sodium hydroxide, under reflux conditions. The chalcone intermediate is then reduced to this compound. For stereoselective synthesis, organocatalysts like L-proline or D-proline can be employed for the aldol reaction step, yielding the intermediate alcohol with high enantiomeric excess.

Another significant synthetic route is the iron-catalyzed cross-coupling reaction. For instance, iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyzes the cross-coupling of cinnamyl halides with benzylmagnesium chloride, providing a direct method to form the this compound skeleton. researchgate.net Palladium catalysts are also crucial, particularly in allylic arylation reactions. Palladium nanoparticles, sometimes stabilized on a polymer support, effectively catalyze the reaction between cinnamyl derivatives and phenylboronic acid to yield this compound. nih.govacs.org

Additionally, acid-catalyzed dehydration of 1,3-diphenylpropan-1-ol (B1266756), using a catalyst like p-toluenesulfonic acid, serves as a straightforward method to introduce the double bond and form (E)-1,3-diphenylpropene. uni-regensburg.de

Table 1: Catalytic Methods for the Synthesis of this compound

Catalytic MethodCatalystReactantsKey FeaturesReference
Aldol Condensation & ReductionNaOH (for condensation)Acetophenone, BenzaldehydeTwo-step process via a chalcone intermediate.
Asymmetric Aldol ReactionL-proline or D-prolineAcetophenone, BenzaldehydeProvides stereoselective synthesis of an intermediate alcohol.
Iron-Catalyzed Cross-CouplingFe(acac)₃Cinnamyl halides, Benzylmagnesium chlorideDirect formation of the C-C bond. researchgate.net researchgate.net
Acid-Catalyzed Dehydrationp-Toluenesulfonic acid1,3-Diphenylpropan-1-olForms the (E)-isomer of this compound. uni-regensburg.de uni-regensburg.de
Allylic ArylationPalladium Nanoparticles (PS-PdNPs)Cinnamyl methyl carbonate, Phenylboronic acidProceeds via a π-allyl palladium intermediate. nih.govacs.org nih.govacs.org

This compound as a Substrate in Catalytic Transformations

Due to its structure, which features an electron-rich double bond and reactive allylic C-H bonds, this compound is a valuable substrate in a variety of catalytic reactions for synthesizing more complex molecules.

Catalytic hydrogenation of the double bond in this compound to yield 1,3-diphenylpropane (B92013) can be achieved with high efficiency. rsc.org Catalyst systems composed of potassium hydride (KH) combined with calcium or magnesium amides have been shown to give near-quantitative yields under hydrogen pressure. rsc.org

The double bond can also undergo catalytic oxidation. A key transformation is epoxidation, which uses transition metal catalysts and an oxygen source to produce this compound oxide, a versatile intermediate for fine chemicals. ontosight.ai Selenium dioxide (SeO₂) has also been used to achieve allylic oxidation.

The allylic C-H bonds of this compound are particularly useful handles for functionalization. Rhodium(III) complexes have been successfully used to catalyze the intermolecular allylic C-H amination of trans-1,3-diphenylpropene with activated amides. snnu.edu.cn These reactions typically require a silver salt as a co-catalyst and an oxidant. snnu.edu.cn Similarly, palladium nanoparticle catalysts enable the enantioselective allylic alkylation of this compound with nucleophiles like dimethyl malonate. Iron(III) halides, such as FeCl₃ and FeBr₃, promote a reaction between this compound and ethynylbenzenes, activating the sp³ C-H bond to form substituted 1-halo-1,4-pentadienes. acs.org

Table 2: this compound in Catalytic Transformations

TransformationCatalyst SystemReagent(s)Product TypeReference
Hydrogenation[KH + Ca(HMDS)₂(THF)₂]H₂1,3-Diphenylpropane rsc.org
EpoxidationTransition metal catalystsOxygen source (e.g., O₂)This compound oxide ontosight.ai
Allylic C-H Amination[Cp*RhCl₂]₂, AgBF₄, AgOAcActivated amidesAllylic amines snnu.edu.cn
Allylic AlkylationPalladium nanoparticlesDimethyl malonateAllylic alkylation products
Halogenation/CarbofunctionalizationFeCl₃ or FeBr₃Ethynylbenzenes1-Halo-1,4-pentadienes acs.org

Mechanistic Insights into Catalytic Processes

Understanding the mechanisms of these catalytic reactions is crucial for their optimization and further development.

The palladium-catalyzed allylic arylation to form this compound proceeds through a well-established pathway involving a π-allyl palladium intermediate. nih.govacs.org The cycle begins with the oxidative addition of a cinnamyl-type substrate to a Pd(0) catalyst. acs.org This forms the key π-allyl complex, which then undergoes transmetalation with the phenylboronic acid. The final step is a reductive elimination that releases the this compound product and regenerates the Pd(0) catalyst. acs.org The formation of this common π-allyl intermediate explains why both linear and branched starting materials can lead to the same linear product. nih.gov

For reactions where this compound is the substrate, the mechanism often involves the formation of a π-allyl intermediate through C-H activation. In the rhodium-catalyzed allylic amination, kinetic isotope effect studies suggest that the cleavage of the allylic C-H bond is the rate-determining step of the reaction. nsf.gov Computational and experimental studies point towards a complex mechanism, with one proposal involving the oxidation of the Rh(III) catalyst to a Rh(V) species, which then facilitates the C-N bond formation via reductive elimination. chemrxiv.org An alternative proposed pathway involves the formation of an allylic acetate (B1210297) intermediate through oxidatively induced reductive elimination, which is subsequently displaced by the amine nucleophile in a separate catalytic step. chemrxiv.org

In the iron-promoted reaction with ethynylbenzenes, the mechanism is believed to involve radical species. The iron(III) catalyst is thought to oxidize this compound to a radical cation, which is the key reactive intermediate that engages with the alkyne coupling partner. acs.org The mechanism for the foundational Aldol condensation involves the deprotonation of acetophenone by a base catalyst to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

Advanced Research Topics and Future Directions in 1,3 Diphenylpropene Chemistry

Exploration of Novel Reaction Pathways

The unique structural and electronic properties of 1,3-diphenylpropene make it a versatile substrate for discovering and developing novel reaction pathways.

Recent research has focused on the copper-catalyzed direct olefination of benzaldehydes to synthesize 1,3-diarylpropenes through a domino Knoevenagel-decarboxylation-Csp3-H activation sequence. rsc.org This method provides a concise route to unsymmetrical 1,3-diarylpropene derivatives. rsc.org Another area of interest is the photochemistry of this compound derivatives. For instance, low-intensity irradiation of 1,3-dichloro-1,3-diphenylpropane leads to the homolytic cleavage of the C-Cl bond, forming a 3-chloro-1,3-diphenylpropyl radical, which then yields typical free-radical reaction products. acs.org High-intensity laser irradiation of this radical intermediate can further induce a two-photon reaction, generating the 1,3-diphenylpropenyl radical. acs.orgacs.org

Furthermore, the self-cyclopropanation of 1,3-diphenylpropane-1,3-dione (B8210364) under visible-light-irradiated photocatalysis has been demonstrated, leading to tetrasubstituted cyclopropanes with high stereoselectivity. nih.gov These examples highlight the potential for uncovering new transformations and mechanistic insights by exploring the reactivity of this compound under various conditions.

Development of Highly Efficient and Sustainable Synthetic Methods

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry, and the synthesis of this compound is no exception.

Traditional methods for synthesizing this compound often involve multi-step procedures with moderate yields. For example, the Aldol (B89426) condensation of acetophenone (B1666503) and benzaldehyde (B42025) to form 1,3-diphenylpropenone (chalcone), followed by a Wolff-Kishner reduction, is a classic route. While effective, this method requires harsh conditions and can generate significant waste.

More sustainable approaches are actively being investigated. Organocatalysis, for instance, offers a greener alternative. The use of L-proline or D-proline as organocatalysts in the asymmetric aldol reaction of acetophenone and benzaldehyde can produce the precursor to 1,3-diphenyl-1-propanol with high yields and excellent enantiomeric excess. google.com Another promising strategy involves a copper-catalyzed one-pot reaction that directly converts benzaldehydes into 1,3-diarylpropenes, minimizing intermediate isolation steps and reducing waste. rsc.org The use of sonication in the synthesis of related pyrazolidinedione derivatives from diethyl malonate and phenylhydrazine (B124118) in water also represents a move towards more environmentally friendly procedures. researchgate.net

Synthetic Method Key Features Reported Yield Sustainability Aspect
Aldol Condensation & Wolff-Kishner ReductionTwo-step process, uses strong base. ~50-60% (over two steps) Traditional method with potential for significant waste.
Wittig ReactionUses phosphonium (B103445) ylide, mild conditions. 70-85% Predominantly forms the trans-alkene.
Asymmetric Aldol-ReductionProline-catalyzed, high enantiomeric purity. 50-56% Utilizes inexpensive reagents and mild conditions.
Copper-Catalyzed OlefinationOne-pot domino reaction. rsc.orgModerate to good rsc.orgEliminates intermediate recovery steps, reducing waste. rsc.org

Investigation of Stereochemical Control in Complex Systems

The ability to control stereochemistry is crucial in the synthesis of complex molecules, and this compound serves as a valuable model for such investigations.

The asymmetric synthesis of derivatives of this compound has been a significant area of focus. For example, the Sharpless asymmetric epoxidation has been employed in the kinetic resolution of 1,3-diphenylprop-1-en-3-ol to produce chiral 1,3-diphenylpropane-1,3-diols with high enantiomeric purity. researchgate.netresearchgate.net These chiral diols are useful as auxiliaries in further asymmetric syntheses. researchgate.net

Organocatalysis has also proven effective in achieving stereochemical control. The use of chiral catalysts, such as squaramides, in the Mannich reaction between 1,3-dicarbonyl compounds and pyrazolinone ketimines allows for the synthesis of enantioenriched pyrazolone (B3327878) derivatives. mdpi.com Additionally, the reaction of lithiated 3-[(S)-2-(methoxymethyl)pyrrolidino]-1,3-diphenylpropene demonstrates an asymmetric homoaldol reaction. scispace.com The study of electrophilic substitution reactions on indenyl-organotin compounds related to this compound has also provided insights into the stereochemical outcomes, often proceeding with anti-stereochemistry. researchgate.net These studies on open-chain systems are crucial for understanding and predicting 1,3-asymmetric induction. acs.org

Advanced Spectroscopic and Computational Approaches

Advanced spectroscopic techniques and computational chemistry are indispensable tools for elucidating the structure, reactivity, and dynamics of this compound and its derivatives.

Spectroscopic methods such as ¹H and ¹³C-NMR, IR, and mass spectrometry are routinely used to characterize these compounds. rsc.orgresearchgate.net For more complex systems, such as metal complexes of Schiff bases derived from 1,3-diphenylpropane-1,3-dione, techniques like UV-visible spectroscopy and magnetic moment measurements are employed to determine their geometry. questjournals.orgijfmr.com

Computational studies, particularly using Density Functional Theory (DFT), have become increasingly powerful in complementing experimental findings. mdpi.com DFT calculations can be used to:

Predict the relative stability of different tautomeric and isomeric forms. nih.gov

Model the optimized geometries and vibrational frequencies of molecules. mdpi.com

Investigate reaction mechanisms and transition states. researchgate.net

Assign electronic absorption bands from UV-vis spectra using time-dependent DFT (TD-DFT). nih.gov

Determine the absolute configuration of chiral molecules. unisa.it

For instance, DFT calculations have been used to study the structure and stability of azoderivatives of 1,3-diphenylpropane-1,3-dione and to simulate their solvatochromic effects. nih.gov Similarly, quantum mechanics/molecular mechanics (QM/MM) methods have been used to study the enzymatic mechanisms involving trans-1,3-diphenylpropene oxide. researchgate.net

Technique Application in this compound Research
NMR SpectroscopyElucidation of molecular structure and stereochemistry. rsc.orgresearchgate.netacs.org
Mass SpectrometryDetermination of molecular weight and fragmentation patterns. rsc.orgquestjournals.org
Infrared (IR) SpectroscopyIdentification of functional groups. researchgate.netijfmr.com
UV-Visible SpectroscopyStudy of electronic transitions and geometry of metal complexes. questjournals.orgijfmr.com
Density Functional Theory (DFT)Prediction of structure, stability, reactivity, and spectroscopic properties. mdpi.comnih.gov
Quasielastic Neutron ScatteringStudy of the diffusive motions of 1,3-diphenylpropane (B92013) when tethered to surfaces. researchgate.netnist.gov

Potential for New Material Science Applications

The unique chemical structure of this compound and its derivatives opens up possibilities for their use in the development of new materials.

One area of exploration is the creation of polymers. While this compound itself can be involved in polymerization reactions, its derivatives are also of interest. researchgate.net For example, this compound oxide can be used in the production of polymers and resins. ontosight.ai The pyrolysis of silica-immobilized 1,3-diphenylpropane has been studied to understand the effects of molecular confinement on chemical reactivity, which has implications for designing materials with tailored properties. researchgate.net

The ability of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) to form Schiff bases and subsequently metal complexes also points towards applications in materials science. questjournals.orgsigmaaldrich.com These complexes can exhibit interesting electronic and photoluminescent properties. ijfmr.com For example, Europium(III) and Terbium(III) complexes with Schiff bases derived from 1,3-diphenylpropane-1,3-dione show strong characteristic emission in the red and green regions, respectively, suggesting potential applications in optoelectronic devices. ijfmr.com Furthermore, the study of 1,3-diphenylpropane tethered to the interior pore surfaces of mesoporous materials like MCM-41 provides insights into molecular dynamics in confined spaces, which is relevant for catalysis and separation technologies. researchgate.netnist.gov

Q & A

What are the most efficient synthetic routes for 1,3-Diphenylpropene, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
this compound is commonly synthesized via cross-dehydrogenative coupling (CDC) reactions. For example, copper-catalyzed CDC between this compound and aldehydes/ketones, promoted by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), achieves good-to-excellent yields . Optimization strategies include:

  • Catalyst Selection: Copper salts (e.g., CuI) act as Lewis acids to promote enolization of carbonyl compounds, enhancing nucleophilic attack on allylic cations.
  • Reaction Conditions: Temperature (80–100°C), solvent polarity (e.g., acetonitrile), and stoichiometric ratios (1:1.2 for propene:aldehyde) are critical.
  • Byproduct Mitigation: Monitor reaction progress via TLC/GC-MS to minimize over-oxidation or dimerization.

How can researchers effectively retrieve and verify literature on this compound given indexing inconsistencies in chemical databases?

Level: Basic
Methodological Answer:
Indexing discrepancies (e.g., missing entries for this compound in SciFinder) require strategic search protocols:

  • Alternative Identifiers: Use CAS Registry Numbers (if available) or systematic IUPAC names.
  • Synonym Expansion: Include terms like “dibenzyl ketone derivatives” or “allylic phenyl compounds” .
  • Cross-Referencing: Combine database searches (PubMed, Reaxys) with manual review of cited references in foundational papers .

What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify allylic protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). Compare coupling constants to confirm trans/cis isomerism.
    • ¹³C NMR: Detect carbonyl carbons (if present) and allylic carbons.
  • IR Spectroscopy: Confirm C=C stretching (≈1650 cm⁻¹) and absence of carbonyl peaks (if applicable).
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to simulate spectra and validate experimental peaks .

What mechanistic insights explain the formation of different cyclopropane isomers during the photolysis of this compound?

Level: Advanced
Methodological Answer:
Photolysis of this compound under UV light yields cis- and trans-1,2-diphenylcyclopropane as major products. Mechanistic steps include:

  • Photoexcitation: UV irradiation generates a diradical intermediate.
  • Ring Closure: Radical recombination forms cyclopropane. The cis/trans isomer ratio depends on steric effects and solvent viscosity .
  • Experimental Design: Use time-resolved spectroscopy to track intermediate lifetimes. Vary solvent polarity to assess steric vs. electronic influences.

How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or methodological differences. Resolution strategies:

  • Replication: Repeat experiments under standardized conditions (solvent, temperature, instrument calibration).
  • Computational Validation: Compare experimental NMR/IR with DFT-predicted spectra (e.g., using AIM theory) .
  • Meta-Analysis: Systematically review literature to identify outliers and assess experimental variables (e.g., deuterated solvents, pH) .

In cross-dehydrogenative coupling reactions involving this compound, how do varying catalyst systems influence regioselectivity and product distribution?

Level: Advanced
Methodological Answer:
Catalysts dictate reaction pathways:

  • Copper Catalysts: Promote enolization of carbonyl partners, favoring allylic C–C bond formation .
  • Palladium Catalysts: May shift selectivity toward Heck-type pathways.
  • Oxidant Role: DDQ vs. TBHP (tert-butyl hydroperoxide) alters oxidation states, affecting intermediate stability.
    Experimental Design:
  • Screen catalyst/oxidant combinations.
  • Use kinetic studies (e.g., Eyring plots) to compare activation energies.

How can computational chemistry methods like DFT predict the reactivity and stability of this compound in various reaction environments?

Level: Advanced
Methodological Answer:

  • Reactivity Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Transition State Analysis: Identify energy barriers for cyclopropanation or dimerization pathways.
  • Solvent Effects: Use PCM (Polarizable Continuum Model) to simulate solvent interactions and stabilize intermediates .

What strategies can resolve discrepancies in the reported catalytic efficiency of this compound in asymmetric synthesis?

Level: Advanced
Methodological Answer:

  • Controlled Replication: Standardize substrate purity, catalyst preparation, and reaction setup.
  • In Situ Monitoring: Use techniques like ReactIR to track intermediate formation and catalyst turnover.
  • Collaborative Studies: Cross-validate results with independent labs to isolate lab-specific variables .

What are the key considerations for designing a kinetic study on the thermal decomposition of this compound?

Level: Advanced
Methodological Answer:

  • Temperature Gradients: Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Rate Law Determination: Monitor concentration vs. time via GC-MS.
  • Mechanistic Probes: Introduce radical traps (e.g., TEMPO) to identify chain-propagation steps .

How can researchers leverage this compound as a model compound for studying allylic cation stability?

Level: Advanced
Methodological Answer:

  • Cation Generation: Protonate this compound using strong acids (e.g., H₂SO₄) in anhydrous conditions.
  • Stability Probes: Measure carbocation lifetimes via conductivity or UV-Vis spectroscopy.
  • Computational Backing: Calculate carbocation stabilization energies using DFT .

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